molecular formula C17H21NO5 B067632 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-76-2

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

Cat. No.: B067632
CAS No.: 188824-76-2
M. Wt: 319.4 g/mol
InChI Key: OIJQMIHJDJMXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as U0126, is a potent inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) which has been widely used in scientific research. U0126 is a small molecule that has been shown to selectively inhibit the activity of MEK1 and MEK2, which are key enzymes in the MAPK signaling pathway. The MAPK pathway is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one selectively inhibits the activity of MEK1 and MEK2, which are key enzymes in the MAPK pathway. MEK1 and MEK2 activate extracellular signal-regulated kinases (ERKs), which are involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of MEK1 and MEK2 by this compound prevents the activation of ERKs, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one in lab experiments is that it is a potent and selective inhibitor of MEK1 and MEK2, which allows for the specific inhibition of the MAPK pathway. However, one limitation of using this compound is that it can have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of research is the development of more selective inhibitors of MEK1 and MEK2 that do not have off-target effects. Another area of research is the investigation of the role of the MAPK pathway in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, this compound could be used as a tool to investigate the role of the MAPK pathway in embryonic development, cell differentiation, and apoptosis.

Synthesis Methods

The synthesis of 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves several steps, starting with the reaction of 2-nitrobenzaldehyde with isopropylamine to form 2-nitrophenylisopropylamine. This intermediate is then reacted with methyl acrylate to form 2-nitrophenylisopropyl-3-oxobutanoate. The next step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3,4-dimethoxybenzyl chloride to form the protected amine intermediate. The final step involves the deprotection of the amine using trifluoroacetic acid to form this compound.

Scientific Research Applications

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been widely used in scientific research to investigate the role of the MAPK pathway in various cellular processes. It has been shown to have therapeutic potential in cancer, inflammation, and neurodegenerative disorders. This compound has also been used to study the role of the MAPK pathway in embryonic development, cell differentiation, and apoptosis.

Properties

188824-76-2

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

7-hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

InChI

InChI=1S/C17H21NO5/c1-8(2)21-15-13(19)11-10(5)6-7-18-12(11)14(23-17(18)20)16(15)22-9(3)4/h6-10,19H,1-5H3

InChI Key

OIJQMIHJDJMXBH-UHFFFAOYSA-N

SMILES

CC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O

Canonical SMILES

CC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O

synonyms

2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-6-methyl-8,9-bis(1-methylethoxy)-

Origin of Product

United States

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